2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a sulfanyl group, and a trifluoromethyl group, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available reagents. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl and trifluoromethyl groups under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield of the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s properties make it suitable for use in materials science and the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The triazole ring and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to the compound’s observed effects. Specific pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(3,4-Dimethoxyphenyl)acetamide: Shares the dimethoxyphenyl group but lacks the triazole and sulfanyl groups.
Trifluoromethylphenyl derivatives: Compounds with the trifluoromethyl group but different core structures.
Uniqueness
This detailed article provides a comprehensive overview of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
311775-72-1 |
---|---|
Molecular Formula |
C25H21F3N4O3S |
Molecular Weight |
514.5g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H21F3N4O3S/c1-34-20-12-11-16(13-21(20)35-2)23-30-31-24(32(23)19-9-4-3-5-10-19)36-15-22(33)29-18-8-6-7-17(14-18)25(26,27)28/h3-14H,15H2,1-2H3,(H,29,33) |
InChI Key |
XLOJYMVJSBQZEE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC |
Origin of Product |
United States |
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